molecular formula C16H26N2O B3233810 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol CAS No. 1353954-73-0

2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B3233810
CAS No.: 1353954-73-0
M. Wt: 262.39 g/mol
InChI Key: BJKGRXLGDNZUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound that features a pyrrolidine ring substituted with a benzyl-ethyl-amino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl chloride and ethylamine under basic conditions.

    Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with ethylene oxide to introduce the ethanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of benzyl-ethyl-amino-methyl-pyrrolidine-carboxylic acid.

    Reduction: Formation of ethyl-amino-methyl-pyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • 2-{3-[(Phenyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
  • 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol

Uniqueness

2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl-ethyl-amino group and the ethanol moiety allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-2-17(12-15-6-4-3-5-7-15)13-16-8-9-18(14-16)10-11-19/h3-7,16,19H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKGRXLGDNZUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187608
Record name 1-Pyrrolidineethanol, 3-[[ethyl(phenylmethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353954-73-0
Record name 1-Pyrrolidineethanol, 3-[[ethyl(phenylmethyl)amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353954-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineethanol, 3-[[ethyl(phenylmethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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